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Abstract

4-Cyanofuran-2-carboxylic acid (CAS Number: 1369496-50-3) is a bespoke chemical entity
poised for significant applications in medicinal chemistry and materials science. This guide
provides a comprehensive technical overview of its chemical properties, a plausible synthetic
pathway, detailed spectroscopic analysis, and prospective applications. The content herein is
curated to empower researchers with the foundational knowledge required to harness the
potential of this unique molecule.

Introduction: The Scientific Merit of 4-Cyanofuran-2-
carboxylic acid

The furan scaffold is a cornerstone in the architecture of numerous biologically active
compounds and functional materials.[1] The strategic incorporation of a cyano group and a
carboxylic acid moiety onto the furan ring, as seen in 4-Cyanofuran-2-carboxylic acid,
creates a molecule with a rich and versatile chemical personality. The electron-withdrawing
nature of the cyano group significantly influences the electronic properties of the furan ring,
while the carboxylic acid provides a handle for a multitude of chemical transformations,
including amidation and esterification. This unique combination of functional groups makes 4-
Cyanofuran-2-carboxylic acid a compelling building block for the synthesis of novel
therapeutic agents and advanced polymers.
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Physicochemical Properties

A summary of the key physicochemical properties of 4-Cyanofuran-2-carboxylic acid is
presented in the table below. These values are primarily derived from computational models
and should be considered as estimates.

Property Value Source
CAS Number 1369496-50-3 N/A
Molecular Formula CeH3NOs3 N/A
Molecular Weight 137.09 g/mol N/A
IUPAC Name 4-Cyanofuran-2-carboxylic acid  N/A
Predicted Boiling Point 406.0 £45.0 °C N/A
Predicted pKa 2.89+£0.10 N/A
Predicted LogP 0.85 N/A

Proposed Synthesis and Experimental Protocol

While a specific, documented synthesis for 4-Cyanofuran-2-carboxylic acid is not readily
available in the public domain, a plausible and scientifically sound synthetic route can be
proposed based on established organic chemistry principles. The most logical approach
involves the cyanation of a suitable halogenated furan-2-carboxylic acid precursor.

Retrosynthetic Analysis

A viable retrosynthetic pathway begins with the commercially available 2-furoic acid. This can
be halogenated at the 4-position, followed by a nucleophilic aromatic substitution with a
cyanide source.

G—Cyanofuran—Z—carboxyIic acid Cyanation 4-Bromo-furan-2-carboxylic acid Bromination
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Caption: Retrosynthetic analysis of 4-Cyanofuran-2-carboxylic acid.

Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below:

Step 1: Bromination

2-Furoic acid

\

(Reaction with N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CCl4) with a radical initiator (e.g., AIBN))

\

G-Bromo-furan»2-carboxylic acicD

Step 2: Cyanation

G-Bromo-furan»2-carbo><ylic acia

\

Geaction with a cyanide source (e.g., CuCN) in a high-boiling polar aprotic solvent (e.g., DMF or NMP) at elevated temperature (Rosenmund-von Braun reactio@

\

G-Cyanofuran—z-carboxylic acidj
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Caption: Proposed synthetic workflow for 4-Cyanofuran-2-carboxylic acid.

Detailed Experimental Protocol
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Step 1: Synthesis of 4-Bromo-furan-2-carboxylic acid

To a solution of 2-furoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride,
add N-bromosuccinimide (NBS, 1.1 equivalents).

Add a catalytic amount of a radical initiator, for instance, azobisisobutyronitrile (AIBN).

Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for a duration
determined by reaction monitoring (e.g., by TLC or GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture to remove succinimide.

Evaporate the solvent under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield 4-bromo-
furan-2-carboxylic acid.

Step 2: Synthesis of 4-Cyanofuran-2-carboxylic acid

In a flask equipped with a reflux condenser and under an inert atmosphere, combine 4-
bromo-furan-2-carboxylic acid (1 equivalent) and copper(l) cyanide (CuCN, 1.2 equivalents).

Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-
2-pyrrolidone (NMP).

Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for
several hours, monitoring the reaction progress by TLC or LC-MS.

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to
decompose the copper cyanide complex.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography or recrystallization to obtain 4-
Cyanofuran-2-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of 4-Cyanofuran-2-carboxylic acid can be unequivocally achieved
through a combination of spectroscopic techniques. Below are the predicted spectroscopic
data based on the analysis of its functional groups and the furan scaffold.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Cyanofuran-2-carboxylic acid is expected to show characteristic
absorption bands for the O-H, C=0, C=N, and furan ring vibrations.[2][3][4]

Expected Wavenumber

Functional Group Description
(cm™)

O-H (Carboxylic acid) 3300-2500 Broad

C=0 (Carboxylic acid) 1725-1700 Strong, sharp

C=N (Nitrile) 2240-2220 Medium, sharp

C-O-C (Furanring) 1250-1020 Strong

C-H (Aromatic) ~3100 Weak to medium

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum will provide information about the protons on the furan ring. The
chemical shifts are influenced by the electron-withdrawing effects of the cyano and carboxylic
acid groups.[5][6]
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Predicted Chemical Shift

Proton Multiplicity
(6, ppm)

H3 ~7.5-7.7 Singlet

H5 ~8.0-8.2 Singlet

COOH ~10-13 Broad singlet

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum will show distinct signals for each carbon atom in the molecule.[5][6]

Carbon Predicted Chemical Shift (6, ppm)
C2 (C-COOH) ~158-162
C3 ~115-120
C4 (C-CN) ~100-105
C5 ~150-155
COOH ~165-170
CN ~110-115

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (El), would be expected to show a molecular ion
peak and characteristic fragmentation patterns.[7][8]

Fragment m/z Description

M]+ 137 Molecular ion

[M]

[M-OH]* 120 Loss of hydroxyl radical
[M-COOH]* 92 Loss of carboxyl group
M-CO]J+ 109 Loss of carbon monoxide
[
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Chemical Reactivity and Potential Applications

The dual functionality of 4-Cyanofuran-2-carboxylic acid opens up a vast landscape for
chemical transformations and applications.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, including:
« Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

o Amidation: Reaction with amines, often facilitated by coupling agents (e.g., DCC, HATU), to
produce amides. This is a cornerstone reaction in the synthesis of peptidomimetics and other
bioactive molecules.

e Reduction: Can be reduced to the corresponding alcohol (4-cyano-2-(hydroxymethyl)furan)
using strong reducing agents like lithium aluminum hydride.

Reactivity of the Cyano Group

The nitrile group also offers diverse synthetic possibilities:

o Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield furan-2,4-dicarboxylic
acid.

e Reduction: Can be reduced to a primary amine (4-(aminomethyl)furan-2-carboxylic acid)
using reagents like lithium aluminum hydride or through catalytic hydrogenation.

o Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with
azides to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal
chemistry.

Potential Applications

» Drug Discovery: The furan nucleus is a privileged scaffold in medicinal chemistry.[1] The
introduction of the cyano and carboxylic acid groups provides vectors for library synthesis to
explore structure-activity relationships (SAR) for various biological targets. The nitrile group
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can act as a hydrogen bond acceptor or be transformed into other functional groups to
modulate the pharmacological profile of a lead compound.

o Materials Science: As a rigid, functionalized monomer, 4-Cyanofuran-2-carboxylic acid
could be a valuable building block for the synthesis of high-performance polymers, such as
polyesters and polyamides, with tailored thermal and electronic properties.

Safety and Handling

As there is no specific safety data available for 4-Cyanofuran-2-carboxylic acid, it is
imperative to handle this compound with the utmost care, adhering to the safety protocols for
related chemical classes, namely aromatic nitriles and carboxylic acids.[9][10]

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[10]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a
lab coat, and chemical-resistant gloves.[10]

 Inhalation: Avoid inhaling dust or vapors. May be harmful if inhaled.[9]

o Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and eye irritation.[9]
 Ingestion: Harmful if swallowed.[9]

o Fire Hazards: The compound is likely combustible. Use appropriate fire extinguishing media.

» Disposal: Dispose of in accordance with local, state, and federal regulations for chemical
waste.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. In
the absence of a specific SDS, a risk assessment should be conducted based on the known
hazards of similar compounds.

Conclusion

4-Cyanofuran-2-carboxylic acid represents a molecule of significant synthetic potential. Its
unique arrangement of functional groups on a furan core makes it an attractive building block
for the development of novel pharmaceuticals and advanced materials. This guide has
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provided a foundational understanding of its properties, a plausible synthetic route, and an
overview of its potential applications. It is our hope that this information will catalyze further
research and innovation in the scientific community.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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